7-Chlorothieno[3,2-b]pyridine
Overview
Description
7-Chlorothieno[3,2-b]pyridine: is a heterocyclic compound with the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol . It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom attached at the 7th position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for 7-Chlorothieno[3,2-b]pyridine typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Chlorothieno[3,2-b]pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Scientific Research Applications
Chemistry: 7-Chlorothieno[3,2-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as inhibitors of specific enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. These derivatives are being investigated for their anticancer properties .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: Lacks the chlorine substituent at the 7th position.
6-Chlorothieno[3,2-b]pyridine: Chlorine atom is positioned at the 6th position instead of the 7th.
7-Bromothieno[3,2-b]pyridine: Bromine atom replaces the chlorine atom at the 7th position.
Uniqueness: 7-Chlorothieno[3,2-b]pyridine is unique due to the specific positioning of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and selectivity compared to its analogs .
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUXKQLCNFKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460810 | |
Record name | 7-Chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69627-03-8 | |
Record name | 7-Chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chlorothieno[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-Chlorothieno[3,2-b]pyridine synthesized according to the provided research?
A1: The research paper describes the synthesis of this compound as a precursor to a novel compound. It is derived from thieno[3,2-b]pyridine 4-oxide, though the specific reaction conditions for this step are not detailed in the abstract [].
Q2: What is a key reaction demonstrating the reactivity of this compound in this research?
A2: The research highlights the nucleophilic displacement reaction of the chlorine atom in this compound with the anion of ethyl cyanoacetate []. This reaction leads to the formation of 7-(1-cyano-1-ethoxycarbonyl)methylene-4,7-dihydrothieno[3,2-b]pyridine in high yield (82%), demonstrating the potential of this compound as a building block for more complex structures.
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